molecular formula C18H30N6O3S B14934143 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide

4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B14934143
M. Wt: 410.5 g/mol
InChI Key: FAAZBYSPKGPQLM-UHFFFAOYSA-N
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Description

The compound 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide (hereafter referred to by its full systematic name) is a heterocyclic sulfonamide derivative featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. Its molecular structure integrates a piperidine ring linked via a carbonyl group to a dimethylpiperazine sulfonamide moiety. Key physicochemical properties include a molecular weight of 410.54 g/mol, a molecular formula of C₁₈H₃₀N₆O₃S, and a logP value of 0.557, indicating moderate lipophilicity .

Properties

Molecular Formula

C18H30N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

4-[1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H30N6O3S/c1-14-13-15(2)20-18(19-14)23-7-5-16(6-8-23)17(25)22-9-11-24(12-10-22)28(26,27)21(3)4/h13,16H,5-12H2,1-4H3

InChI Key

FAAZBYSPKGPQLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve reactions such as nucleophilic substitution, condensation, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized as a corrosion inhibitor for metals and alloys.

Mechanism of Action

The mechanism of action of 4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to reduced cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine and piperazine/piperidine derivatives, focusing on molecular architecture, substituent effects, and physicochemical properties.

Structural Analogues in the Sulfonamide/Carboxamide Class

2.1.1. N-{4-[(4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide

This compound () shares a piperidine-piperazine backbone linked via a carbonyl group but differs in substituents:

  • The pyrimidine ring lacks methyl groups (vs. 4,6-dimethyl substitution in the target compound).
  • A phenylacetamide group replaces the dimethylsulfonamide moiety.
2.1.2. Propyl 4-((2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazine-1-carboxamid

This herbicidal compound () features a pyrimidine ring with trifluoromethyl and dioxo substituents, a chloro-fluoro-phenyl group, and a propyl carboxamide. Unlike the target compound, it includes halogen atoms and a trifluoromethyl group, which enhance electronegativity and may improve herbicidal activity .

Pyrimidine Derivatives with Piperazine Linkers

2.2.1. 4-[4-(Dimethylamino)-6-Methylpyrimidin-2-yl]-N-(4-Methoxyphenyl)piperazine-1-carboxamide

This analogue () substitutes the target’s dimethylpyrimidine with a dimethylamino-methylpyrimidine group. The carboxamide linkage to a methoxyphenyl group (vs.

2.2.2. 1-[N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide

This compound () shares the 4,6-dimethylpyrimidine substituent but replaces the carbonyl-linked piperazine sulfonamide with a carbamimidoyl-carboxamide chain. The absence of a sulfonamide group may alter solubility and binding interactions .

Key Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C₁₈H₃₀N₆O₃S 410.54 0.557 4,6-Dimethylpyrimidine, dimethylpiperazine sulfonamide
N-{4-[(4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide Not reported Not reported N/A Pyrimidine, phenylacetamide
4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide Not reported Not reported N/A Dimethylamino-methylpyrimidine, methoxyphenyl carboxamide
1-[N-(4,6-Dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide C₁₄H₂₂N₆O 306.37 N/A 4,6-Dimethylpyrimidine, carbamimidoyl-carboxamide

Key Observations:

  • The target compound’s 4,6-dimethylpyrimidine group enhances steric bulk compared to unsubstituted pyrimidines (e.g., ) .
  • Sulfonamide vs. Carboxamide: Sulfonamides generally exhibit higher acidity and polarity than carboxamides, affecting solubility and target binding .
  • Halogenated Analogues (e.g., ) demonstrate how electronegative substituents can drastically alter bioactivity profiles .

Research Findings and Implications

While structural data are available for the target compound (e.g., stereochemistry, logP), pharmacological or mechanistic studies are absent in the provided evidence. Comparative analyses highlight the critical role of substituents in modulating physicochemical properties, which could guide future synthetic optimization for improved pharmacokinetics or target affinity.

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